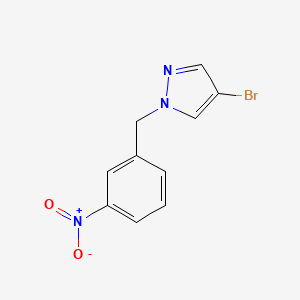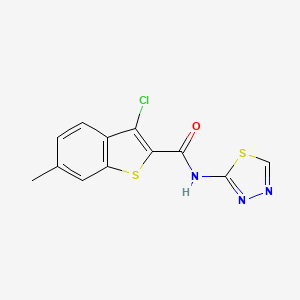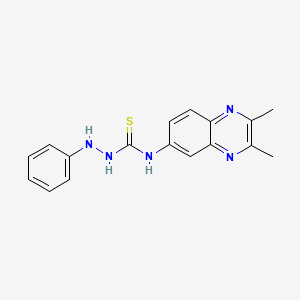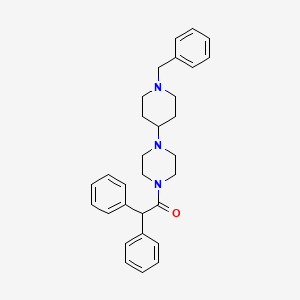
3-ethoxy-N-2-naphthylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the benzamide family of compounds and is commonly referred to as ENB.
作用機序
The mechanism of action of ENB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. ENB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, ENB may be able to regulate the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
ENB has been shown to have a variety of biochemical and physiological effects. In cancer cells, ENB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In addition, ENB has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. ENB has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
実験室実験の利点と制限
ENB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with a high degree of purity. This makes it a cost-effective option for researchers who need to use large amounts of the compound for their experiments. Additionally, ENB has been extensively studied, which means that there is a wealth of information available about its properties and potential therapeutic applications.
However, there are also limitations to using ENB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, ENB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on ENB. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effects in different types of cancer cells and in animal models of cancer. Another direction is to investigate its potential as an anti-inflammatory and antiviral agent. This could involve studying its effects in animal models of inflammatory diseases and viral infections.
Conclusion
In conclusion, 3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. While there are limitations to using ENB in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.
合成法
The synthesis of ENB involves the reaction of 2-naphthylamine with ethyl chloroformate to form N-2-naphthyl ethyl carbamate. This intermediate is then reacted with aniline to form the final product, 3-ethoxy-N-2-naphthylbenzamide. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
ENB has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ENB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, ENB has been shown to have antiviral properties, making it a potential treatment for viral infections.
特性
IUPAC Name |
3-ethoxy-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-9-5-8-16(13-18)19(21)20-17-11-10-14-6-3-4-7-15(14)12-17/h3-13H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJVJHBSBWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)



![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)